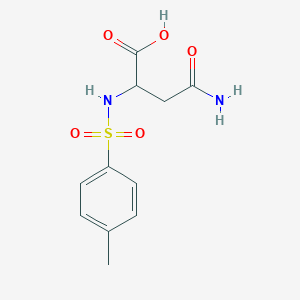

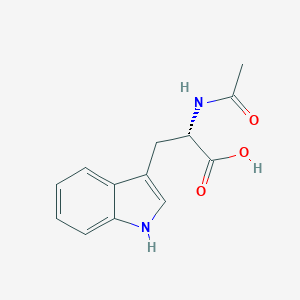

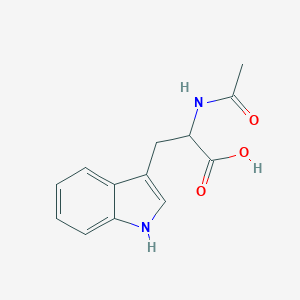

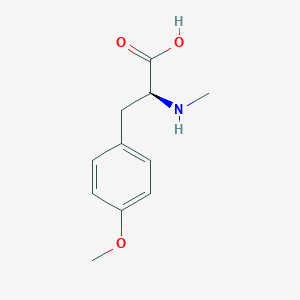

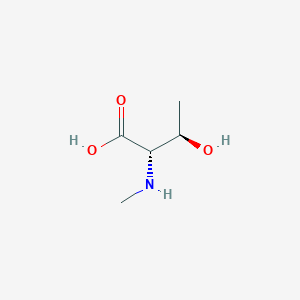

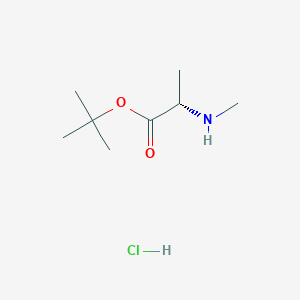

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Peptide Synthesis

N-Me-Ala-OtBu HCl: is widely used in the field of peptide synthesis. It serves as an amino acid derivative for the incorporation of the N-methyl alanine residue into peptides. This compound is particularly useful for creating peptides with modified backbones, which can result in enhanced stability and altered biological activity .

Drug Development

In drug development, N-Me-Ala-OtBu HCl is utilized to produce potential drug candidates that contain N-methylated amino acids. These compounds often exhibit improved pharmacokinetic properties, such as increased oral bioavailability and metabolic stability .

Protease Resistance

Peptides containing N-methyl amino acids, synthesized using N-Me-Ala-OtBu HCl , are more resistant to proteolytic degradation. This property is beneficial for therapeutic peptides that require prolonged activity in biological systems .

Structural Biology

N-Me-Ala-OtBu HCl: is used in structural biology to study protein-protein interactions. Modified peptides can act as inhibitors or probes to understand the binding sites and interaction dynamics of proteins .

Material Science

In material science, N-Me-Ala-OtBu HCl can be employed to create polymers with peptidic components. These polymers have potential applications in biodegradable materials, responsive surfaces, and drug delivery systems .

Chemical Synthesis

This compound is also a valuable building block in chemical synthesis. It can be used to introduce N-methyl alanine into various molecular scaffolds, which can lead to the discovery of novel compounds with unique properties .

Analytical Chemistry

N-Me-Ala-OtBu HCl: plays a role in analytical chemistry as a standard or reference compound. It can be used to calibrate instruments or validate analytical methods that measure amino acid derivatives .

Biochemistry Research

Lastly, in biochemistry research, N-Me-Ala-OtBu HCl is used to investigate the role of N-methyl amino acids in biological systems. Studies may focus on the impact of N-methylation on protein function, stability, and cell signaling pathways .

properties

IUPAC Name |

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFJYAVJRFRTKL-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461581 |

Source

|

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

CAS RN |

103614-40-0 |

Source

|

| Record name | (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.